1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated thiazole in the presence of a palladium catalyst and a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene): Similar in structure but lacks the thiazole and pyrrolidine rings.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane moiety but has an aniline group instead of a thiazole and pyrrolidine rings.
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21BN2O3S |
---|---|
Molecular Weight |
296.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H21BN2O3S/c1-12(2)13(3,4)19-14(18-12)10-8-20-11(15-10)16-6-5-9(17)7-16/h8-9,17H,5-7H2,1-4H3 |
InChI Key |
CKHOEMSUSFXKLF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(C3)O |
Origin of Product |
United States |
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